molecular formula C26H30N2O4S B15284399 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one

Cat. No.: B15284399
M. Wt: 466.6 g/mol
InChI Key: AHXGOQSJAJFTGW-UHFFFAOYSA-N
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Description

1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the methoxyphenyl group. Common reagents used in these reactions include sulfur-containing compounds, methoxybenzyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl derivatives: These compounds share the pyrimidine core and exhibit similar reactivity and properties.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups have comparable chemical behavior and applications.

Uniqueness

1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C26H30N2O4S/c1-16(2)14-32-22-9-6-19(7-10-22)12-23-17(3)27-26(28-25(23)30)33-15-21-13-20(18(4)29)8-11-24(21)31-5/h6-11,13,16H,12,14-15H2,1-5H3,(H,27,28,30)

InChI Key

AHXGOQSJAJFTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=C(C=CC(=C2)C(=O)C)OC)CC3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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